molecular formula C15H14N4OS B2802744 3-(Benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 1707405-60-4

3-(Benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2802744
CAS No.: 1707405-60-4
M. Wt: 298.36
InChI Key: XJXZAUGKNQFKQI-UHFFFAOYSA-N
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Description

3-(Benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by the fusion of benzofuran, triazole, and thiadiazole rings, which endows it with unique chemical and biological properties. The presence of these fused rings makes it a valuable scaffold for the development of new pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole scaffold . Another approach includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature .

Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

3-(Benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 3-(Benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to the presence of the benzofuran moiety, which can enhance its biological activity and specificity. The combination of benzofuran, triazole, and thiadiazole rings provides a unique scaffold that can be further modified to develop new bioactive compounds.

Properties

IUPAC Name

3-(1-benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-2-3-8-13-18-19-14(16-17-15(19)21-13)12-9-10-6-4-5-7-11(10)20-12/h4-7,9H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXZAUGKNQFKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN2C(=NN=C2S1)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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